molecular formula C7H8ClNO3S B15321671 2-Chloro-6-methoxybenzenesulfonamide CAS No. 82020-50-6

2-Chloro-6-methoxybenzenesulfonamide

Cat. No.: B15321671
CAS No.: 82020-50-6
M. Wt: 221.66 g/mol
InChI Key: WSSNIGKKODJZRW-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzenesulfonamide is a substituted aromatic sulfonamide characterized by a benzene ring with a chlorine atom at position 2, a methoxy (-OCH₃) group at position 6, and a sulfonamide (-SO₂NH₂) functional group. This compound is of interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by its substituents. Sulfonamides are widely used in pharmaceuticals (e.g., antibiotics, diuretics) and agrochemicals, with their bioactivity heavily influenced by substituent patterns and functional group modifications .

Properties

CAS No.

82020-50-6

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-chloro-6-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8ClNO3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

WSSNIGKKODJZRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxybenzenesulfonamide typically involves the sulfonation of 2-chloro-6-methoxyaniline. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-methoxybenzenesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and pH) is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxybenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamides and Sulfonyl Chlorides

Key structural analogs include sulfonamides and sulfonyl chlorides with variations in substituent type, position, and functional groups. Below is a comparative analysis:

2-Chloro-6-methylbenzenesulfonyl chloride

  • Structure : Chlorine (position 2), methyl (-CH₃, position 6), and sulfonyl chloride (-SO₂Cl) .
  • Key Differences :
    • The methyl group is less polar than methoxy, reducing solubility in polar solvents.
    • Sulfonyl chloride is highly reactive, serving as a precursor for sulfonamide synthesis via nucleophilic substitution with amines.
    • Applications: Intermediate in organic synthesis (e.g., dyes, polymers) .

5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

  • Structure : Chlorine (position 5), methoxy (position 2), methyl (position 4), and an N-phenylethyl substituent on the sulfonamide .
  • Key Differences: Substituent positions alter steric and electronic effects: chlorine at position 5 may reduce ortho-directed reactivity compared to position 2. Applications: Likely explored for CNS-targeting pharmaceuticals due to the lipophilic N-substituent .

2-Fluoro-6-methoxybenzenesulfonyl chloride

  • Structure : Fluorine (position 2), methoxy (position 6), and sulfonyl chloride .
  • Compared to chlorine, fluorine’s smaller size reduces steric hindrance, favoring reactions at the sulfonyl chloride group. Applications: Fluorinated analogs are common in drug design for metabolic stability .

Functional Group Variations and Their Implications

  • Sulfonamide vs. Sulfonyl Chloride :

    • Sulfonamides (-SO₂NH₂) are stable and biologically active, whereas sulfonyl chlorides (-SO₂Cl) are reactive intermediates .
    • The -NH₂ group in sulfonamides allows hydrogen bonding, critical for target binding in pharmaceuticals.
  • Methoxy (-OCH₃) vs. Methyl (-CH₃) :

    • Methoxy groups enhance solubility in polar solvents and may participate in hydrogen bonding. Methyl groups increase hydrophobicity, favoring lipid membrane interactions .
  • Halogen Substitution (Cl vs. F) :

    • Chlorine’s larger size increases steric hindrance but enhances lipophilicity. Fluorine improves metabolic stability and electronegativity .

Substituent Position Effects

  • Chlorine at Position 2 vs. Position 5 (meta) may allow better substrate binding in enzymatic pockets .
  • Methoxy at Position 6 vs. 2 :
    • Position 6 (para to sulfonamide) distributes electron-withdrawing effects across the ring, whereas position 2 (ortho) localizes effects near the functional group .

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Substituents Molecular Formula CAS Number Key Features
2-Chloro-6-methoxybenzenesulfonamide Cl (2), OMe (6), SO₂NH₂ C₇H₇ClNO₃S Not available Target compound; sulfonamide core
2-Chloro-6-methylbenzenesulfonyl chloride Cl (2), CH₃ (6), SO₂Cl C₇H₆Cl₂O₂S 25300-37-2 Methyl substituent; sulfonyl chloride
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide Cl (5), OMe (2), CH₃ (4), N-phenylethyl C₁₆H₁₈ClNO₃S 723744-93-2 Lipophilic N-substituent; varied positions
2-Fluoro-6-methoxybenzenesulfonyl chloride F (2), OMe (6), SO₂Cl C₇H₆ClFO₂S Not available Fluorine substitution; sulfonyl chloride

Biological Activity

2-Chloro-6-methoxybenzenesulfonamide is an organic compound that has garnered attention for its diverse biological activities. As a member of the sulfonamide class, this compound exhibits potential in various therapeutic applications, including antimicrobial and anticancer activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Chloro-6-methoxybenzenesulfonamide features a benzene ring substituted with a chlorine atom at the 2-position, a methoxy group at the 6-position, and a sulfonamide functional group. This specific arrangement of functional groups contributes to its unique biological properties.

The biological activity of 2-Chloro-6-methoxybenzenesulfonamide primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. The inhibition of specific CA isoforms can lead to reduced cell proliferation in cancer cells and antimicrobial effects against bacteria .

Biological Activities

1. Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 2-Chloro-6-methoxybenzenesulfonamide, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism often involves the disruption of folate synthesis in bacteria .

2. Anticancer Activity
Studies have highlighted the potential of 2-Chloro-6-methoxybenzenesulfonamide as an anticancer agent. It has shown selective cytotoxicity towards cancer cell lines such as Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma). The compound's ability to inhibit specific CA isoforms linked to tumor growth suggests a promising avenue for cancer therapy .

Case Studies

  • Inhibition of Carbonic Anhydrases
    A recent study synthesized novel benzenesulfonamides, including derivatives resembling 2-Chloro-6-methoxybenzenesulfonamide, which exhibited moderate inhibitory effects against tumor-associated isoforms of carbonic anhydrases (hCA IX and hCA XII). These compounds displayed higher potency against cytosolic isoforms (hCA I and II), suggesting their potential as selective inhibitors for cancer treatment .
  • Cytotoxicity Assays
    In vitro cytotoxicity assays conducted on various cancer cell lines revealed that certain derivatives exhibited selective cytotoxicity towards Hep3B cells while showing reduced toxicity towards normal cell lines. This selectivity is crucial for minimizing side effects during cancer treatment .

Data Tables

Biological ActivityTargetStudy Findings
AntimicrobialVarious bacterial strainsEffective inhibition of growth observed
AnticancerHep3B, A549Selective cytotoxicity noted; potential as CA inhibitors

Q & A

Q. Table 1: Yield Optimization Under Different Conditions

ConditionYield (%)Purity (HPLC)
THF, 0°C, Et₃N7899.2
DMF, RT (25°C), no catalyst5292.5
Dichloromethane, -10°C6597.8

Basic: What spectroscopic and analytical techniques are most reliable for characterizing 2-Chloro-6-methoxybenzenesulfonamide?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet at δ 3.8–3.9 ppm. Aromatic protons (ortho to Cl and OCH₃) show splitting patterns due to coupling (e.g., doublets at δ 7.2–7.5 ppm) .
    • ¹³C NMR : Sulfonamide carbon resonates at δ 125–130 ppm; methoxy carbon at δ 55–57 ppm .
  • IR Spectroscopy : Strong S=O stretches at 1150–1350 cm⁻¹ and N-H bends at 3300–3450 cm⁻¹ confirm sulfonamide functionality .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 236.6 (calculated for C₇H₇ClNO₃S).

Q. Table 2: Comparative Spectral Data

TechniqueKey Peaks/SignalsReference Compound (Fluoro Analog)
¹H NMR (δ ppm)3.85 (s, OCH₃), 7.25–7.45 (m, Ar-H)3.82 (s), 7.20–7.40 (m)
IR (cm⁻¹)1320 (S=O), 3350 (N-H)1345 (S=O), 3400 (N-H)

Advanced: How can researchers resolve contradictions in reported spectroscopic data or reactivity profiles?

Methodological Answer:
Contradictions often arise from impurities, solvent effects, or crystallinity differences. To address this:

Cross-Validation : Use orthogonal techniques (e.g., 2D NMR and X-ray crystallography) to confirm structural assignments .

Controlled Replication : Reproduce reactions under strictly anhydrous conditions to exclude hydrolysis byproducts .

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Example Case : Discrepancies in methoxy proton chemical shifts (δ 3.8 vs. 3.9 ppm) were resolved by crystallizing the compound in CDCl₃ vs. DMSO-d₆, revealing solvent-induced shifts .

Advanced: How to design experiments to study substituent effects on bioactivity or reactivity (e.g., Cl vs. F, OCH₃ vs. OH)?

Methodological Answer:

Comparative Synthesis : Prepare analogs (e.g., 2-Fluoro-6-hydroxybenzenesulfonamide) using identical conditions to isolate substituent effects .

Biological Assays : Test inhibition of carbonic anhydrase isoforms (a common sulfonamide target) to correlate substituent electronegativity with activity .

Computational Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities based on halogen size and hydrogen-bonding capacity .

Q. Table 3: Substituent Effects on Carbonic Anhydrase Inhibition (IC₅₀, nM)

SubstituentIC₅₀ (nM)LogP
Cl, OCH₃12.31.8
F, OH28.70.9
Br, OCH₃9.52.1

Advanced: What mechanistic insights guide the optimization of sulfonamide reactions (e.g., amidation, hydrolysis)?

Methodological Answer:

  • Amidation Kinetics : Monitor reaction progress via in situ IR to track sulfonyl chloride consumption. Pseudo-first-order kinetics reveal rate dependence on ammonia concentration .
  • Hydrolysis Pathways : Under acidic conditions, sulfonamides hydrolyze via a two-step mechanism: protonation of the sulfonyl oxygen followed by nucleophilic attack by water. Stabilizing intermediates with electron-withdrawing groups (e.g., Cl) slows degradation .

Q. Table 4: Hydrolysis Half-Lives (pH 2.0, 25°C)

Compoundt₁/₂ (h)
2-Chloro-6-methoxy48
2-Fluoro-6-methoxy22
2-Methoxy (no halogen)8

Advanced: How to address challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., polysubstitution) during NAS .

Catalyst Screening : Immobilized catalysts (e.g., polymer-supported Et₃N) enhance recyclability and reduce purification steps .

Process Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

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